molecular formula C6H8F3N3 B2990004 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine CAS No. 1006486-85-6

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No. B2990004
CAS RN: 1006486-85-6
M. Wt: 179.146
InChI Key: KTWXVQOHLGSELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H9ClF3N3 . It is closely related to Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate .


Molecular Structure Analysis

The molecular structure of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can be represented by the SMILES string CC1=C(C(OC)=O)C=NN1CC(F)(F)F . This indicates that the molecule contains a pyrazole ring with a trifluoroethyl group and a methyl group attached to it.

Scientific Research Applications

Drug Discovery

The core structure of pyrazole derivatives, such as “5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine,” is frequently utilized in medicinal chemistry. These compounds are known for their biological activity and potential therapeutic applications. For instance, pyrazole derivatives have been used in the development of anticonvulsant drugs, broad-spectrum antibiotics, anticancer agents, and β-lactam antibiotics .

Organic Synthesis

In organic chemistry, pyrazole derivatives serve as key intermediates for the synthesis of more complex molecules. Their stability and reactivity make them suitable for various chemical reactions, enabling the construction of diverse molecular architectures which are essential in synthetic organic chemistry .

Polymer Chemistry

Pyrazole derivatives can be incorporated into polymers to modify their properties. For example, they can enhance the thermal stability of polymers or introduce specific functionalities that are useful in material science applications .

Supramolecular Chemistry

The unique structural features of pyrazole derivatives allow them to form non-covalent interactions, such as hydrogen bonds, which are crucial in supramolecular assemblies. These interactions can be exploited to create novel materials with specific properties .

Bioconjugation

“5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine” and similar compounds can be used for bioconjugation purposes. They can be attached to biomolecules, such as proteins or nucleic acids, to study biological processes or to develop targeted drug delivery systems .

Fluorescent Imaging

Pyrazole derivatives are sometimes used in fluorescent imaging techniques due to their ability to emit light when excited. This property is valuable in various biological and medical research applications, where visualization of specific cells or molecules is required .

properties

IUPAC Name

5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-4-2-5(10)11-12(4)3-6(7,8)9/h2H,3H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWXVQOHLGSELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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